molecular formula C9H13N3O5 B3152745 4-Amino-1-alpha-D-arabinofuranosyl-2(1H)-pyrimidinone CAS No. 7428-39-9

4-Amino-1-alpha-D-arabinofuranosyl-2(1H)-pyrimidinone

Cat. No.: B3152745
CAS No.: 7428-39-9
M. Wt: 243.22 g/mol
InChI Key: UHDGCWIWMRVCDJ-UHFFFAOYSA-N
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Description

ara-C-13C3 or 1-β-D-arabinofuranosylcytosine-13C3 , is an isotopically labeled derivative of cytarabine (ara-C). It serves as an internal standard for quantifying ara-C using gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS) techniques .

Preparation Methods

Synthetic Routes:: Cytarabine-13C3 is synthesized by incorporating three carbon-13 isotopes into the cytarabine molecule. The specific synthetic route involves selective labeling of the ribose sugar moiety with carbon-13 atoms.

Reaction Conditions:: The exact reaction conditions for introducing the isotopic label may vary, but the overall process aims to replace the hydrogen atoms in the ribose ring with carbon-13. The resulting compound, Cytarabine-13C3, retains the same nucleoside structure as cytarabine.

Industrial Production:: Cytarabine-13C3 is produced in specialized laboratories using isotopic labeling techniques. Its availability is primarily for research purposes and analytical applications.

Chemical Reactions Analysis

Reactions:: Cytarabine-13C3 participates in various chemical reactions, including phosphorylation, glycosylation, and enzymatic transformations. Notably, it is triphosphorylated to its active form, ara-CTP, by cellular kinases.

Common Reagents and Conditions::

    Deoxycytidine kinase: catalyzes the initial phosphorylation step.

    Deoxycytidylate kinase: further converts it to ara-CTP.

    Nucleoside diphosphate kinase: contributes to the final triphosphorylation.

Major Products:: The primary product of these reactions is ara-CTP, which inhibits DNA polymerase and disrupts DNA synthesis, leading to cell cycle arrest and apoptosis.

Scientific Research Applications

Cytarabine-13C3 finds applications across several fields:

    Chemistry: Used as an internal standard for quantitative analysis.

    Biology: Investigated in cell culture studies and animal models.

    Medicine: Explored for its antineoplastic and antiviral properties.

    Industry: Relevant for drug development and pharmacokinetic studies.

Mechanism of Action

Cytarabine-13C3 exerts its effects by:

  • Incorporating into DNA during replication.
  • Inhibiting DNA synthesis by chain termination.
  • Disrupting normal cellular processes.

Comparison with Similar Compounds

While Cytarabine-13C3 is unique due to its isotopic labeling, similar compounds include:

    Cytarabine (ara-C): The non-labeled parent compound.

    Gemcitabine: Another nucleoside analog used in cancer therapy.

Biological Activity

4-Amino-1-alpha-D-arabinofuranosyl-2(1H)-pyrimidinone, also known as a pyrimidine nucleoside analogue, has garnered attention due to its potential biological activities. The compound's structure suggests it may possess significant antiviral and anticancer properties, similar to other nucleoside analogues. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

The chemical structure of this compound includes a pyrimidine ring fused with an arabinofuranosyl sugar moiety. This configuration is crucial for its biological activity, particularly in inhibiting nucleic acid synthesis in viral and cancer cells. The mechanism primarily involves the incorporation of the analogue into RNA or DNA, leading to chain termination during replication.

Antiviral Properties

Numerous studies have indicated that pyrimidine derivatives exhibit substantial antiviral activity. For instance, similar compounds have shown effectiveness against various viruses, including HIV and herpes simplex virus (HSV). The incorporation of this compound into viral RNA can disrupt viral replication processes, thereby inhibiting viral proliferation.

Anticancer Activity

Pyrimidine nucleosides are also recognized for their anticancer properties. Research indicates that this compound may induce cytotoxic effects in cancer cells by interfering with DNA synthesis and repair mechanisms. This is particularly relevant in the context of leukemia and solid tumors where rapid cell division occurs.

Case Studies

Several case studies highlight the efficacy of this compound:

  • Antiviral Efficacy Against HIV : A study demonstrated that this compound significantly reduced viral load in infected cells when administered alongside standard antiretroviral therapy. The results indicated a synergistic effect when combined with other nucleoside reverse transcriptase inhibitors (NRTIs) .
  • Cytotoxicity in Cancer Cells : In vitro studies showed that treatment with this compound led to a marked decrease in cell viability in various cancer cell lines, including HeLa and K562 cells. The compound induced apoptosis through the activation of caspase pathways .

Data Table: Biological Activity Overview

Activity Type Target Mechanism Efficacy
AntiviralHIVInhibition of viral replicationSignificant viral load reduction
AntiviralHSVChain termination during RNA synthesisEffective against HSV strains
AnticancerHeLa CellsInduction of apoptosisReduced cell viability
AnticancerK562 CellsInterference with DNA synthesisCytotoxic effects observed

Research Findings

Recent research emphasizes the importance of structural modifications in enhancing the biological activity of pyrimidine analogues. For example, modifications at the 4-position of the pyrimidine ring have been linked to increased potency against both viral and cancerous cells. Studies suggest that further exploration into these modifications could yield even more effective therapeutic agents .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 4-Amino-1-alpha-D-arabinofuranosyl-2(1H)-pyrimidinone with high purity?

  • Methodological Answer : Synthesis typically involves nucleoside coupling reactions, such as the condensation of arabinofuranosyl donors with protected cytosine analogs. Critical steps include optimizing reaction conditions (e.g., temperature, catalyst) and purification via column chromatography or HPLC. For example, hydrochloride salts of the compound are stabilized during synthesis to avoid hygroscopic degradation . Purity validation requires NMR (¹H/¹³C) and LC-MS to confirm structural integrity and absence of β-anomer contamination .

Q. How can researchers differentiate between α- and β-anomers of this compound during structural characterization?

  • Methodological Answer : Anomeric configuration is resolved using NOESY NMR to observe spatial interactions between the sugar moiety and pyrimidinone ring. The α-anomer shows distinct cross-peaks between the arabinofuranosyl H1' and pyrimidinone H6 protons, unlike the β-anomer. X-ray crystallography may also resolve stereochemistry, as seen in related arabinofuranosyl-pyrimidinone derivatives .

Q. What stability considerations are critical for handling and storing this compound?

  • Methodological Answer : The compound is hygroscopic and prone to hydrolysis under acidic/basic conditions. Storage at -20°C in anhydrous DMSO or lyophilized form is recommended. Degradation products (e.g., free cytosine) can be monitored via HPLC with UV detection at 270 nm .

Advanced Research Questions

Q. What experimental designs are suitable for studying the compound’s photochemical behavior and hydrogen-abstraction potential?

  • Methodological Answer : Time-resolved transient absorption spectroscopy and laser flash photolysis can track excited-state dynamics. Steady-state experiments in alcohol/carbohydrate solutions quantify hydrogen abstraction rates (k ≈ 10⁴ M⁻¹ s⁻¹). Intramolecular hydrogen transfer, as observed in zebularine analogs, requires isotopic labeling (e.g., deuterated solvents) to distinguish reaction pathways .

Q. How does the compound interact with enzymatic targets like DNA polymerases or kinases?

  • Methodological Answer : Enzymatic incorporation studies using radiolabeled [³H]-arabinosyl analogs assess substrate specificity. For example, cytarabine (a related analog) is phosphorylated by deoxycytidine kinase, and competitive inhibition assays (IC₅₀ measurements) reveal binding affinity. Structural insights from RCSB PDB ligand interactions (e.g., HF4 ligand) guide mutagenesis studies to identify active-site residues .

Q. What analytical strategies resolve contradictions in reported stability data under aqueous conditions?

  • Methodological Answer : Contradictions arise from pH-dependent degradation kinetics. Use buffered solutions (pH 4–8) with controlled ionic strength to replicate conditions. Accelerated stability studies (40°C/75% RH) combined with Arrhenius modeling predict shelf life. LC-MS/MS identifies degradation byproducts (e.g., arabinosyl-5-fluorocytosine in fluorinated analogs) .

Q. How can computational methods predict the compound’s excited-state dynamics and photodamage mechanisms?

  • Methodological Answer : CASSCF/CASPT2 calculations model S₁ and T₁ potential energy surfaces. Vibrational mode analysis identifies excited-state pathways for hydrogen abstraction. Comparative studies with 1-methyl-2(1H)-pyrimidinone reveal differences in barrier heights for intersystem crossing, influencing photostability .

Properties

IUPAC Name

4-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHDGCWIWMRVCDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80859078
Record name 4-Amino-1-pentofuranosylpyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80859078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

688007-26-3, 147-94-4, 7428-39-9, 65-46-3
Record name 4-Amino-1-pentofuranosyl-2(1H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=688007-26-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name cytarabine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=287459
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC249004
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249004
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name cytidine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20258
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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